![molecular formula C19H21N5O2 B4020052 (1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4020052.png)
(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and crystallization. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, utilizing methylene dichloromethane as a solvent and triethylamine as a base, followed by X-ray crystallography characterization (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds reveals crucial details about their conformation and geometry. For instance, the piperidine ring often adopts a chair conformation, indicating a stable structure, as seen in the crystal structure studies of various sulfonyl-piperidinyl-methanols (Girish et al., 2008). Such detailed analyses are fundamental to understanding the molecular dynamics and potential interactions of "(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol".
Chemical Reactions and Properties
Related compounds exhibit various chemical reactions and properties, including their ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding phenomena. The synthesis and crystal structure analysis often reveal the potential for inter and intramolecular hydrogen bonds, contributing to the stability and solubility of these compounds (Girish et al., 2008).
Physical Properties Analysis
The physical properties, such as crystallography data, provide insights into the compound's stability and reactivity. The crystallization in specific space groups and the analysis of cell parameters can reveal how these compounds might interact in solid form or within biological systems (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions and the ability to form complexes with metals or other organic molecules, are essential for designing functional materials or drug molecules. The compound's synthesis, involving specific reagents and conditions, outlines its reactivity and potential chemical transformations (Girish et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-13-16-12-24(22-21-16)11-14-7-9-23(10-8-14)19(26)18-6-5-15-3-1-2-4-17(15)20-18/h1-6,12,14,25H,7-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICHKQGQCMCIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)C(=O)C3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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